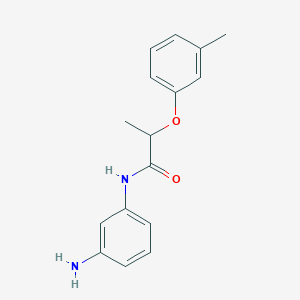

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide

CAS No.: 954269-69-3

Cat. No.: VC2135924

Molecular Formula: C16H18N2O2

Molecular Weight: 270.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954269-69-3 |

|---|---|

| Molecular Formula | C16H18N2O2 |

| Molecular Weight | 270.33 g/mol |

| IUPAC Name | N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide |

| Standard InChI | InChI=1S/C16H18N2O2/c1-11-5-3-8-15(9-11)20-12(2)16(19)18-14-7-4-6-13(17)10-14/h3-10,12H,17H2,1-2H3,(H,18,19) |

| Standard InChI Key | RXMPAKPVOIHHMY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2)N |

| Canonical SMILES | CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2)N |

Introduction

Chemical Identity and Properties

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide is a propanamide derivative featuring both an amine group and a phenoxy moiety attached to a propanamide backbone. This compound belongs to the broader class of propanamides, which have attracted interest in various fields of chemical and pharmaceutical research .

The compound is characterized by several key chemical identifiers and properties, as detailed in Table 1:

Table 1: Chemical Properties of N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide

| Property | Value |

|---|---|

| CAS Number | 954269-69-3 |

| Molecular Formula | C16H18N2O2 |

| Molecular Weight | 270.33 g/mol |

| IUPAC Name | N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide |

| Standard InChI | InChI=1S/C16H18N2O2/c1-11-5-3-8-15(9-11)20-12(2)16(19)18-14-7-4-6-13(17)10-14/h3-10,12H,17H2,1-2H3,(H,18,19) |

| Standard InChIKey | RXMPAKPVOIHHMY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2)N |

| PubChem Compound ID | 458825 |

The molecular structure includes a 3-methylphenoxy group connected to the alpha carbon of the propanamide backbone, with a 3-aminophenyl group attached to the amide nitrogen . This arrangement creates multiple potential interaction sites that may contribute to its biological properties.

Structural Analysis

The structural composition of N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide features several distinct components that determine its chemical behavior and potential biological interactions:

Core Structure

The compound has a propanamide backbone that serves as the structural foundation. This backbone consists of a three-carbon chain with an amide functional group, providing both hydrogen bond donor and acceptor capabilities.

Functional Groups

Several key functional groups characterize this molecule:

-

Amine Group (-NH2): Positioned at the meta position of one phenyl ring, this primary amine can participate in hydrogen bonding and serve as a nucleophile in various reactions.

-

Amide Bond (-CONH-): Links the propanamide backbone to the aminophenyl group, offering both hydrogen bond donor and acceptor properties.

-

Phenoxy Linkage (-O-): Connects the methylphenyl group to the propanamide backbone, contributing to the compound's conformational flexibility.

-

Methyl Substituent (-CH3): Attached to the meta position of the phenoxy group, this substituent affects the electron distribution and lipophilicity of the molecule.

The three-dimensional arrangement of these groups allows the molecule to adopt specific conformations that may be critical for interactions with biological targets such as enzymes or receptors.

Comparison with Structural Analogs

Understanding the relationship between N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide and structurally similar compounds provides valuable insights into its potential properties and applications.

Structural Analogs

Several compounds share structural similarities with N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide, with variations in substituent positions or functional groups:

Table 3: Comparison of N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide with Related Compounds

| Compound | Key Structural Differences | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide | Reference compound | C16H18N2O2 | 270.33 | 954269-69-3 |

| N-(3-aminophenyl)-2-(2,5-dimethylphenoxy)propanamide | Additional methyl group at position 2 | C17H20N2O2 | 284.36 | 953723-26-7 |

| N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide | Additional methyl group, shorter carbon chain | C16H18N2O2 | 270.33 | 898176-79-9 |

Structure-Property Relationships

The variations in structure among these compounds likely result in differences in:

-

Lipophilicity: Additional methyl groups increase lipophilicity, potentially affecting membrane permeability and distribution in biological systems.

-

Steric Properties: The position and number of substituents affect the three-dimensional shape of the molecule, influencing its ability to interact with specific binding sites .

-

Electronic Properties: The distribution of electron density varies with substituent patterns, affecting hydrogen bonding capabilities and reactivity.

These structural differences may translate to variations in biological activities, pharmacokinetic properties, and potential applications in medicinal chemistry.

Current Research Status and Knowledge Gaps

The current state of research on N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide reveals several important aspects and knowledge gaps.

Available Research

Current research on this compound is primarily focused on its chemical characterization, with limited exploration of its biological activities and pharmacological profile. The compound is commercially available for research purposes, suggesting interest in its potential applications.

Future Research Directions

Based on the current state of knowledge, several promising research directions for N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide can be identified.

Biological Evaluation

Comprehensive biological screening would be valuable to identify potential therapeutic applications:

-

Target Identification: Screening against panels of enzymes, receptors, and other biological targets to identify specific interactions.

-

Pathway Analysis: Investigation of effects on cellular signaling pathways relevant to disease processes.

-

In Vivo Studies: Evaluation of efficacy and safety in appropriate animal models for identified potential applications.

Medicinal Chemistry Optimization

If promising biological activities are identified, medicinal chemistry efforts could focus on:

-

Structure Optimization: Systematic modification of key structural elements to enhance potency, selectivity, and pharmacokinetic properties.

-

Computational Studies: Molecular docking and modeling to predict interactions with potential biological targets and guide structural modifications.

-

Synthesis Optimization: Development of more efficient and scalable synthetic routes to facilitate further research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume